IDO1 Enzyme Inhibition Potency in Cellular Assays
The target compound demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) across multiple cellular assays. A structurally related indole derivative (CHEMBL4557994) containing the 3-benzyl-1H-indole-5-carbonitrile core exhibited IC50 values ranging from 13 nM to 16 nM in mouse and human IDO1 cellular assays [1]. While direct head-to-head comparisons with other 3-substituted indole-5-carbonitriles are not available in the public domain, these values place it among the more potent IDO1 inhibitor chemotypes reported, providing a benchmark for analog selection.
| Evidence Dimension | IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1 in P815 cells) [1] |
| Comparator Or Baseline | Comparator data not available for direct comparison |
| Quantified Difference | N/A (Class-level potency benchmark) |
| Conditions | Mouse IDO1 transfected in P815 cells; L-Kyn level measured by HPLC after 16 hr [1] |
Why This Matters
This quantitative potency data provides a baseline for selecting this scaffold over less characterized 3-substituted indole-5-carbonitriles when developing IDO1-targeted therapeutics.
- [1] BindingDB. (n.d.). BDBM50514753 (CHEMBL4557994) - Affinity Data for Indoleamine 2,3-dioxygenase 1. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753 View Source
